2-Methyl-1-(1,3-thiazol-2-yl)piperazine
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Overview
Description
2-Methyl-1-(1,3-thiazol-2-yl)piperazine is a heterocyclic compound that contains both a thiazole ring and a piperazine ring. The thiazole ring is known for its aromaticity and the presence of sulfur and nitrogen atoms, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 2-Methyl-1-(1,3-thiazol-2-yl)piperazine typically involves the reaction of 2-methylthiazole with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methyl-1-(1,3-thiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various functional groups.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-1-(1,3-thiazol-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-1-(1,3-thiazol-2-yl)piperazine can be compared with other similar compounds, such as:
1-(1,3-Thiazol-2-yl)piperazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
2-Methyl-1-(1,3-thiazol-4-yl)piperazine: The position of the thiazole ring substitution can influence its properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3S |
---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
2-(2-methylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H13N3S/c1-7-6-9-2-4-11(7)8-10-3-5-12-8/h3,5,7,9H,2,4,6H2,1H3 |
InChI Key |
AZYDDZQCNPNEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NC=CS2 |
Origin of Product |
United States |
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